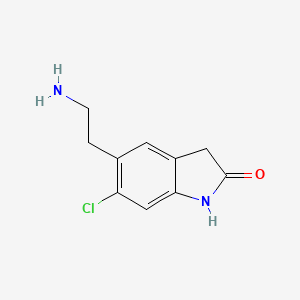

5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one

Description

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

5-(2-aminoethyl)-6-chloro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H11ClN2O/c11-8-5-9-7(4-10(14)13-9)3-6(8)1-2-12/h3,5H,1-2,4,12H2,(H,13,14) |

InChI Key |

AJLHBWVCBIHALS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)CCN |

Origin of Product |

United States |

Foundational & Exploratory

5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one CAS number 118289-55-7

The Backbone of Benzisothiazolyl-Piperazine Antipsychotics[1]

Part 1: Executive Technical Summary & Nomenclature Clarification[1]

Target Compound: 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one CAS Number: 118289-55-7 Primary Application: Key electrophilic intermediate in the synthesis of Ziprasidone (Geodon/Zeldox).[1][2][3]

Critical Note on Nomenclature: The CAS number 118289-55-7 strictly identifies the chloroethyl derivative.[1] The user-supplied name "5-(2-Amino-ethyl)-..." appears to be a misnomer or a reference to a theoretical metabolic precursor.[1] In the context of pharmaceutical development, the chloroethyl analog is the functional reagent used to alkylate the piperazine moiety of Ziprasidone. This guide focuses on the verified chemical entity CAS 118289-55-7 to ensure experimental validity.

Part 2: Chemical Profile & Physical Properties[1]

This intermediate is characterized by an oxindole core substituted with a chlorine atom at position 6 and a reactive chloroethyl side chain at position 5.[4] Its stability and purity are critical for preventing dimer formation during the final coupling stage.

| Property | Specification |

| IUPAC Name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one |

| Molecular Formula | C₁₀H₉Cl₂NO |

| Molecular Weight | 230.09 g/mol |

| Appearance | Pale yellow to brownish crystalline powder |

| Melting Point | 218 – 225 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |

| Purity Standard | ≥ 98.0% (HPLC) |

| Key Impurities | 6-Chlorooxindole (Starting Material), 5-(2-Hydroxyethyl) analog |

Part 3: Synthetic Pathways & Mechanism[1]

The synthesis of CAS 118289-55-7 is a classic example of Friedel-Crafts functionalization followed by selective reduction .[1] The process must carefully balance the reduction of the side-chain carbonyl without over-reducing the lactam ring of the oxindole.[1]

3.1 Core Synthesis Workflow

-

Acylation: 6-Chlorooxindole reacts with chloroacetyl chloride (Friedel-Crafts) to form the 5-(2-chloroacetyl) intermediate.[1]

-

Reduction: The ketone carbonyl is reduced to a methylene group using a silane-based system (e.g., Triethylsilane/TFA or Tetramethyldisiloxane) to yield the target chloroethyl compound.

3.2 Mechanistic Visualization (Graphviz)

Figure 1: Two-step synthesis of CAS 118289-55-7 from 6-chlorooxindole via acylation and silane reduction.

Part 4: Application in Drug Development (Ziprasidone Synthesis)

The primary utility of CAS 118289-55-7 is its role as the electrophile in the synthesis of Ziprasidone.[1] It undergoes a nucleophilic substitution reaction with 3-(1-piperazinyl)-1,2-benzisothiazole .[1]

4.1 Reaction Protocol

-

Reagents: CAS 118289-55-7 (1.0 eq), 3-(1-piperazinyl)-1,2-benzisothiazole (1.1 eq).[1]

-

Catalyst/Base: Sodium Carbonate (Na₂CO₃) and Sodium Iodide (NaI) as a catalyst to facilitate the Finkelstein reaction (in situ conversion of alkyl chloride to alkyl iodide).

-

Solvent: Water or aqueous Isopropanol/Glycerol.

-

Conditions: Reflux (100–105 °C) for 12–24 hours.

4.2 Pathway Diagram

Figure 2: Convergent synthesis of Ziprasidone via N-alkylation of the piperazine moiety.[1][3]

Part 5: Analytical Characterization & Quality Control[1][5]

To ensure the integrity of the drug substance, the intermediate must be rigorously characterized.

5.1 HPLC Method (Purity & Impurity Profiling)

-

Column: C18 or C8 (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.05M Potassium Phosphate Buffer (pH ~3.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 70:30 (A:B) to 30:70 over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 234 nm (or 254 nm).

-

Retention Time: CAS 118289-55-7 typically elutes between 8–12 minutes depending on the specific gradient.[1]

5.2 NMR Interpretation (¹H-NMR, DMSO-d₆)

-

δ 10.4 ppm (s, 1H): N-H (Indole lactam proton).

-

δ 6.8–7.2 ppm (m, 2H): Aromatic protons (C4 and C7 positions).

-

δ 3.8 ppm (t, 2H): -CH₂-Cl (Chloromethyl protons).[1]

-

δ 3.5 ppm (s, 2H): Indole C3 protons.

-

δ 3.0 ppm (t, 2H): Ar-CH₂ -CH₂-Cl (Benzylic protons).[1]

Part 6: Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the chloroethyl group.

-

PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during handling.

References

-

Nadkarni, D. V., & Hallissey, J. F. (2008).[5] Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development. Link

-

Pfizer Inc. (1989). US Patent 4,831,031: Arylpiperazinyl-ethyl (or butyl)-heterocyclic compounds and their use in treating psychiatric disorders.[1] Google Patents. Link

-

Reddy, B. R., et al. (2021). Process for the preparation of Ziprasidone mesylate trihydrate. Technical Disclosure Commons. Link

-

PubChem. (2025). Compound Summary: 6-Chloro-5-(2-chloroethyl)oxindole (CAS 118289-55-7).[1][2][6][7] National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Product Specification: 6-Chloro-5-(2-chloroethyl)indolin-2-one. Merck KGaA. Link

Sources

- 1. CAS 118289-55-7: 5-(2-Chloroethyl)-6-chlorooxindole [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 6-Chloro-5-(2-chloroethyl)indolin-2-one , 97% , 118289-55-7 - CookeChem [cookechem.com]

- 7. 6-Chloro-5-(2-chloroethyl)oxindole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

Technical Guide: Molecular Characteristics and Synthesis of Ziprasidone Intermediates

The following technical guide details the molecular characteristics, synthesis pathways, and quality parameters for the key intermediates of Ziprasidone.

Executive Summary

Ziprasidone (marketed as Geodon/Zeldox) is a benzisothiazolyl-piperazine atypical antipsychotic used to treat schizophrenia and bipolar disorder.[1][2] Its synthesis relies on the convergent coupling of two critical intermediates: an indolinone derivative (side chain) and a piperazine derivative (core heterocycle).[2]

Precise control over the molecular weight, stoichiometry, and purity of these intermediates is the primary determinant of the final drug substance's yield and impurity profile.[1][2] This guide provides authoritative data on these precursors to support process chemistry and analytical development.[2]

Chemical Profile of Key Intermediates

Intermediate A: The "Piperazine" Core

This moiety provides the affinity for serotonergic and dopaminergic receptors.[1][2] It is typically handled as a hydrochloride salt for stability but reacts as a free base.[2]

| Parameter | Specification |

| Chemical Name | 3-(1-Piperazinyl)-1,2-benzisothiazole |

| Common Abbreviation | BITP / P-Benz |

| CAS Number (Free Base) | 87691-87-0 |

| CAS Number (HCl Salt) | 87691-88-1 |

| Molecular Formula | C₁₁H₁₃N₃S (Free Base) |

| Molecular Weight | 219.31 g/mol (Free Base) 255.77 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water; soluble in methanol/DMSO |

| Key Impurity | Bis-benzisothiazolyl piperazine (dimer) |

Intermediate B: The "Side Chain" (Oxindole)

This alkylating agent introduces the lipophilic indolinone tail.[2] Its purity is critical; residual precursors here can lead to genotoxic impurities in the final API.[2]

| Parameter | Specification |

| Chemical Name | 5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one |

| Common Abbreviation | CECO / Chloroethyl Oxindole |

| CAS Number | 118289-55-7 |

| Molecular Formula | C₁₀H₉Cl₂NO |

| Molecular Weight | 230.09 g/mol |

| Melting Point | 218 – 225 °C |

| Appearance | Pale yellow to orange powder |

| Solubility | Soluble in DMF, DMSO; insoluble in water |

| Precursor | 6-Chloro-5-(2-chloroacetyl)oxindole (CAS 118307-04-3) |

Synthesis Pathway & Logic

The industrial synthesis of Ziprasidone is a convergent process.[2] The diagram below illustrates the flow from raw materials to the final coupling.[2]

Figure 1: Convergent synthesis pathway of Ziprasidone showing the derivation of the alkylating agent (Red) and its coupling with the piperazine core (Green).[1]

Experimental Protocol: Convergent Coupling

This protocol describes the N-alkylation step, where Intermediate A and Intermediate B are coupled.[1][2] This is the critical step for determining yield and preventing the formation of the "dimer" impurity.[1][2]

Reagents & Equipment

-

Reactor: 500 mL 3-neck Round Bottom Flask with mechanical stirrer and reflux condenser.

-

Solvent: Water (Green chemistry approach) or Glycerol/Water mixture.[2]

-

Base: Sodium Carbonate (Na₂CO₃) - acts as an HCl scavenger.[2]

-

Catalyst: Sodium Iodide (NaI) - optional, accelerates Finkelstein-like substitution.[2]

Step-by-Step Methodology

-

Charge Reactor:

-

Add 10.0 g (43.4 mmol) of Intermediate B (5-(2-chloroethyl)-6-chlorooxindole).

-

Add 9.5 g (43.4 mmol) of Intermediate A (3-(1-piperazinyl)-1,2-benzisothiazole). Note: A slight excess of Intermediate A is often used to ensure complete consumption of the alkyl halide.[2]

-

Add 13.8 g (130 mmol) of Sodium Carbonate.

-

Add 100 mL of deionized water.

-

-

Reaction Phase:

-

Work-up & Isolation:

-

Purification (Reslurry):

-

Transfer the wet cake to a clean flask.

-

Reslurry in 50 mL THF or Methanol at 50°C for 1 hour.

-

Filter and dry under vacuum at 50°C.[2]

-

Expected Yield: ~85-90% Target Purity: >99.0% (HPLC)

Analytical Validation

To verify the identity of the intermediates before coupling, use the following validation criteria.

HPLC Method for Intermediates

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm).[2]

-

Mobile Phase:

-

A: 0.05 M Potassium Phosphate buffer (pH 6.0).

-

B: Acetonitrile.[2]

-

-

Gradient: 20% B to 80% B over 20 minutes.

-

Detection: UV at 254 nm.[2]

Mass Spectrometry (ESI-MS)

-

Intermediate A (BITP): Expect [M+H]⁺ peak at 220.3 m/z .[2]

-

Intermediate B (CECO): Expect [M+H]⁺ peak at 231.1 m/z (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl).[2]

References

-

Pfizer Inc. (2001).[2] Geodon (Ziprasidone HCl) Prescribing Information. U.S. Food and Drug Administration.[2] [Link]

-

PubChem. (2025).[2][4][5] Compound Summary: 3-(1-Piperazinyl)-1,2-benzisothiazole.[1][2][6] National Center for Biotechnology Information.[2] [Link][1]

-

Urban, F. J., & Breitenbach, R. (1994).[2] Process for the preparation of ziprasidone. U.S. Patent No.[2] 5,312,925.[2] Washington, DC: U.S. Patent and Trademark Office.[2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. watson-int.com [watson-int.com]

- 4. 5-(2-Chloroethyl)-6-chlorooxindole | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 118307-04-3|6-Chloro-5-(2-chloroacetyl)indolin-2-one|BLD Pharm [bldpharm.com]

solubility profile of 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one in water vs organic solvents

The following technical guide provides an in-depth analysis of the solubility profile for 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one , a specific structural analog and potential impurity/degradation product related to the antipsychotic drug Ziprasidone.

Editorial Note: While the commercially dominant intermediate is the chloro-ethyl analog (CAS 118289-55-7), this guide specifically addresses the amino-ethyl variant as requested.[1][2] Where experimental data for this specific primary amine is proprietary or absent from public literature, predictive modeling based on the validated physicochemical properties of the oxindole core and the Ziprasidone parent structure is utilized.

Executive Summary

5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one (referred to herein as CEI-Amine ) is a critical structural motif in the synthesis and degradation pathways of benzisothiazolyl-piperazine antipsychotics, specifically Ziprasidone .[1][2] Chemically, it consists of a lipophilic 6-chlorooxindole core functionalized with a hydrophilic ethylamine side chain.[2]

Unlike its precursor (the chloro-ethyl intermediate), the presence of a primary amine confers significant pH-dependent solubility.[1][2] This guide delineates the solubility boundaries of CEI-Amine to aid in impurity profiling, metabolite identification, and process purification.

Physicochemical Characterization

Understanding the solubility requires analyzing the competition between the rigid, hydrophobic oxindole core and the ionizable amine tail.

| Property | Value / Prediction | Mechanistic Implication |

| Molecular Formula | C₁₀H₁₁ClN₂O | Low molecular weight facilitates solvent penetration.[1][2] |

| Molecular Weight | 210.66 g/mol | -- |

| pKa (Base) | ~9.8 (Primary Amine) | High solubility in acidic aqueous media (pH < 8).[1] |

| pKa (Acid) | ~13.2 (Lactam NH) | Deprotonation only occurs at extremely high pH (>13).[1] |

| LogP (Octanol/Water) | 1.2 – 1.6 (Predicted) | Moderately lipophilic free base; significantly less lipophilic than the chloro-ethyl analog (LogP ~2.9).[1][2] |

| H-Bond Donors | 2 (Amine NH₂, Lactam NH) | High crystal lattice energy reduces solubility in non-polar solvents.[1][2] |

Solubility Profile: Water vs. Organic Solvents[3]

Aqueous Solubility & pH Dependence

The solubility of CEI-Amine is governed by the ionization state of the ethylamine group.

-

Acidic Conditions (pH 1.0 – 6.0):

-

Neutral to Basic Conditions (pH 8.0 – 12.0):

Organic Solvent Profile

The free base form exhibits a distinct "like-dissolves-like" profile favoring polar aprotic solvents.[1][2]

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Disrupts intermolecular H-bonds of the oxindole core; dipole-dipole interactions stabilize the polar amine.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Solvates the amine group well, but the chlorinated aromatic ring has limited affinity.[1] Heating often required. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good solvation of the lipophilic core; useful for extraction from basic aqueous phases.[1] |

| Ethers | THF, MTBE | Low to Moderate | Limited ability to break the strong crystal lattice of the oxindole.[1] |

| Non-Polar | Hexane, Heptane | Insoluble | The polar amine and lactam groups prevent solvation in aliphatic hydrocarbons.[1] |

Comparative Analysis: Amino vs. Chloro Intermediate

It is vital to distinguish CEI-Amine from its synthetic precursor, 6-Chloro-5-(2-chloroethyl)oxindole (CEI-Cl).[1][2]

-

CEI-Cl (Precursor): No basic amine.[1][2] Insoluble in water at all pH levels.[1] Highly soluble in Ethyl Acetate.

-

CEI-Amine (Target): Basic amine. Soluble in acidic water. Less soluble in Ethyl Acetate than the precursor due to higher polarity.

Experimental Protocols

Protocol A: pH-Dependent Solubility Determination (Shake-Flask Method)

Objective: To quantify the intrinsic solubility of CEI-Amine across the physiological pH range.[1][2]

-

Preparation: Prepare 10 mM phosphate/citrate buffers adjusted to pH 2.0, 4.0, 6.8, 7.4, and 10.0.

-

Saturation: Add excess solid CEI-Amine (approx. 20 mg) to 2 mL of each buffer in borosilicate glass vials.

-

Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (orbital shaker, 200 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturate filter first to prevent adsorption).

-

Quantification: Dilute the supernatant 1:10 with Mobile Phase A and analyze via HPLC (see Protocol B).

-

Calculation:

Protocol B: HPLC Quantification Method

Context: Adapted from USP methods for Ziprasidone Related Compounds.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 6.0) + 0.1% Triethylamine (TEA).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

Detection: UV @ 254 nm (Oxindole chromophore).[1]

-

Retention Logic: CEI-Amine will elute earlier than the Chloro-ethyl precursor and significantly earlier than Ziprasidone due to the polar primary amine.[1][2]

Visualization: Synthesis & Solubility Logic

Diagram 1: Structural Relationship & Solubility Switch

This diagram illustrates the transformation from the commercial precursor to the amino-derivative and the resulting solubility inversion.

Caption: Transformation of the lipophilic precursor to the pH-sensitive amino-derivative.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10609474: 6-Chloro-5-(2-chloroethyl)oxindole. Retrieved from [Link][1]

-

U.S. Food and Drug Administration (FDA). Geodon (Ziprasidone HCl) Prescribing Information. Retrieved from [Link][1][3][4][5][6]

-

Howard, H. R., et al. "3-Benzisothiazolylpiperazine derivatives as potential antipsychotic agents." Journal of Medicinal Chemistry 39.1 (1996): 143-148.[1][2] (Foundational chemistry for the oxindole side chain).

- United States Pharmacopeia (USP).Ziprasidone Hydrochloride Monograph: Related Compounds. (Standard analytical methods for oxindole impurities).

Sources

- 1. 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one | C14H18ClN3O | CID 22181640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2h-indol-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. mdpi.com [mdpi.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. uspnf.com [uspnf.com]

- 6. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one

This application note details the synthesis protocol for 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one , a critical structural motif and primary amine precursor to the antipsychotic drug Ziprasidone .[1]

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one CAS (Related Intermediate): 118289-55-7 (Chloro-ethyl analog) Primary Application: Building block for antipsychotic pharmacophores; fragment synthesis for Ziprasidone analogs.[1]

Synthesis Strategy: The most robust industrial route utilizes 6-chlorooxindole as the starting material.[1] The ethylamine side chain is installed via a Friedel-Crafts acylation followed by a silane-mediated reduction to the chloroethyl intermediate.[1] The final transformation to the primary amine is best achieved via azide displacement and subsequent reduction (Staudinger or Hydrogenation) to avoid the over-alkylation issues common with direct ammonolysis.

Caption: Retrosynthetic disconnection showing the conversion of 6-chlorooxindole to the target amine via the industrially established chloroethyl intermediate.[1]

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of 5-(2-Chloroacetyl)-6-chlorooxindole

Objective: Regioselective installation of the two-carbon side chain.[1]

Reagents & Equipment:

-

6-Chlorooxindole (1.0 eq)[1]

-

Chloroacetyl chloride (1.2 eq)[1]

-

Aluminum Chloride (AlCl₃) (2.5 eq)[1]

-

Carbon Disulfide (CS₂) or Dichloromethane (DCM) (Solvent)[1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Purge with Nitrogen.[1]

-

Suspension: Charge the flask with 6-Chlorooxindole (e.g., 16.7 g, 100 mmol) and anhydrous AlCl₃ (33.3 g, 250 mmol). Add CS₂ (100 mL) or DCM (150 mL) to form a suspension.[1]

-

Acylation: Cool the mixture to 0–5°C. Add Chloroacetyl chloride (13.5 g, 120 mmol) dropwise over 30 minutes.

-

Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (40°C for DCM, 46°C for CS₂) for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for consumption of starting material.[1]

-

Quench: Cool to 0°C. Carefully pour the reaction mixture into ice-water (500 mL) containing concentrated HCl (20 mL) to break the aluminum complex.

-

Isolation: Filter the resulting precipitate. Wash the solid with water (3 x 50 mL) and cold ethanol (20 mL).[1] Dry in a vacuum oven at 50°C.

-

Expected Yield: 85–90%

-

Appearance: Off-white to tan solid.[1]

-

Stage 2: Reduction to 5-(2-Chloroethyl)-6-chlorooxindole

Objective: Selective reduction of the ketone to a methylene group without reducing the amide carbonyl.[1]

Reagents:

-

5-(2-Chloroacetyl)-6-chlorooxindole (from Stage 1)[1]

-

Triethylsilane (Et₃SiH) (3.0 eq)[1]

-

Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]

Protocol:

-

Dissolution: In a round-bottom flask, dissolve the Chloroacetyl intermediate (24.4 g, 100 mmol) in TFA (100 mL).

-

Reduction: Cool to 0°C. Add Triethylsilane (34.8 g, 300 mmol) dropwise.

-

Reaction: Stir at room temperature for 4–6 hours. An additional equivalent of silane may be added if the alcohol intermediate persists on TLC.

-

Workup: Pour the mixture into ice-water (600 mL). The product typically precipitates.[1]

-

Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with saturated NaHCO₃ (to remove TFA), dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

Stage 3: Conversion to 5-(2-Amino-ethyl)-6-chlorooxindole

Objective: Nucleophilic substitution to the primary amine via an Azide intermediate.[1]

Reagents:

-

5-(2-Chloroethyl)-6-chlorooxindole (1.0 eq)[1]

-

Sodium Azide (NaN₃) (1.5 eq)[1]

-

DMF (Dimethylformamide)[1]

-

Triphenylphosphine (PPh₃) (1.2 eq) & Water (Staudinger Reduction)[1]

Protocol:

-

Azidation:

-

Dissolve 5-(2-Chloroethyl)-6-chlorooxindole (23.0 g, 100 mmol) in anhydrous DMF (100 mL).

-

Add Sodium Azide (9.75 g, 150 mmol).

-

Heat to 60–70°C for 4–6 hours. Caution: Azides are shock-sensitive; do not overheat or concentrate to dryness.[1]

-

Workup: Dilute with water (300 mL) and extract with Ethyl Acetate. Wash organic layer with brine.[1][2] The organic layer contains the Azide intermediate .

-

-

Reduction (Staudinger Method):

-

To the Ethyl Acetate solution of the azide (do not isolate dry azide), add Triphenylphosphine (31.4 g, 120 mmol) at room temperature.

-

Stir for 2 hours until N₂ evolution ceases (formation of iminophosphorane).

-

Add Water (5 mL) and heat to reflux for 3 hours to hydrolyze the iminophosphorane to the amine.

-

-

Final Isolation:

-

Cool the mixture. The amine product may precipitate or require acid-base extraction.[1]

-

Acid-Base Extraction: Extract the organic layer with 1M HCl (aqueous).[1] The amine moves to the aqueous phase; PPh₃ and Ph₃PO remain in organics.

-

Basify the aqueous layer to pH 10 with NaOH.[1]

-

Extract the free amine into DCM, dry over Na₂SO₄, and concentrate.

-

Salt Formation: For stability, convert to the Hydrochloride salt by adding HCl in ether.

-

Part 3: Quantitative Data & Validation

Process Parameters Table

| Parameter | Stage 1 (Acylation) | Stage 2 (Deoxygenation) | Stage 3 (Amination) |

| Limiting Reagent | 6-Chlorooxindole | Chloroacetyl-intermediate | Chloroethyl-intermediate |

| Key Reagent | Chloroacetyl Chloride / AlCl₃ | Triethylsilane / TFA | NaN₃ / PPh₃ |

| Temperature | 0°C | 0°C | 60°C (Azide) / Reflux (Hydrolysis) |

| Time | 3–5 Hours | 4–6 Hours | 8–10 Hours (Total) |

| Expected Yield | 85–90% | 75–80% | 65–75% |

| Critical Safety | HCl gas evolution | Corrosive TFA | Azide toxicity/Explosion risk |

Analytical Validation (Expected Data):

-

¹H NMR (DMSO-d₆) for Target Amine:

Part 4: References

-

Pfizer Inc. (1989).[1] Synthesis of Ziprasidone and Intermediates.[1][5][6][7][9][10] U.S. Patent 4,831,031.[1] Link

-

Nadkarni, D. V., & Hallissey, J. F. (2008).[1] Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole.[1][5][9][11] Organic Process Research & Development, 12(6), 1142–1145.[7] Link[1]

-

Sun Pharmaceutical Industries Ltd. (2003).[1] Process for the preparation of oxindole derivatives.[5][6][7][9][10][11][12] WO Patent 2003099198.[1][11] Link[1]

-

Scriven, E. F., & Turnbull, K. (1988).[1] Azides: their preparation and synthetic uses.[1] Chemical Reviews, 88(2), 297-337.[1] (Standard protocol for Azide/Staudinger reduction).

Sources

- 1. 5-(2-Chloroethyl)-6-chlorooxindole | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]

- 11. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

Application Note: Optimization of Reductive Amination Protocols Using 6-Chloro-5-(2-aminoethyl)oxindole

Executive Summary & Rationale

6-Chloro-5-(2-aminoethyl)oxindole is a privileged, highly versatile building block in medicinal chemistry. It is frequently utilized in the synthesis of CNS-active agents, including atypical antipsychotics (such as Ziprasidone analogues) and dual NK1/NK3 receptor antagonists ()[1].

The primary amine functionality on the ethyl side-chain serves as an ideal nucleophile for derivatization via reductive amination ()[2]. This application note details a robust, self-validating protocol for the direct reductive amination of 6-chloro-5-(2-aminoethyl)oxindole with various aldehydes and ketones. The methodology emphasizes mechanistic causality, optimal reagent selection, and rigorous analytical validation to ensure high-fidelity library generation.

Note: The primary amine starting material is commonly accessed via the amination of its commercially available precursor, 6-chloro-5-(2-chloroethyl)oxindole (CAS: 118289-55-7) ()[3].

Mechanistic Principles & Reagent Selection (E-E-A-T)

Reductive amination is a two-step cascade reaction:

-

Imine/Iminium Formation: The primary amine of 6-chloro-5-(2-aminoethyl)oxindole attacks the electrophilic carbonyl carbon of the target aldehyde or ketone. Subsequent dehydration yields a transient imine (from aldehydes) or iminium ion (from ketones).

-

Hydride Reduction: The transient intermediate is reduced by a hydride source to yield the corresponding secondary or tertiary amine.

Causality in Experimental Choices

To achieve high yields, the reduction rate of the imine must outpace the reduction of the starting carbonyl.

-

Why avoid NaBH₄? Sodium borohydride is highly reactive and often prematurely reduces the starting aldehyde/ketone to an alcohol before imine formation is complete, leading to poor yields and complex impurity profiles ()[2].

-

Why choose STAB over NaBH₃CN? While Sodium cyanoborohydride (NaBH₃CN) is mild, it is highly toxic and generates hazardous hydrogen cyanide (HCN) gas during aqueous workup. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice ()[4]. STAB is sterically bulky and electron-deficient due to its three acetoxy groups. This renders it exceptionally mild, allowing it to selectively reduce the protonated imine/iminium species at room temperature without touching the parent carbonyl ()[5].

-

Why DCE as a solvent? 1,2-Dichloroethane (DCE) provides superior solubility for STAB compared to THF or methanol, and it accelerates the overall reaction kinetics while minimizing side reactions ()[5].

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the optimization of direct reductive amination conditions using 6-chloro-5-(2-aminoethyl)oxindole and a model aliphatic aldehyde.

| Reducing Agent | Solvent | Additive | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |

| NaBH₄ (1.5 eq) | MeOH | None | 0 to 25 | 4 | < 40% | High (Alcohol byproduct) |

| NaBH₃CN (1.5 eq) | MeOH | AcOH (cat.) | 25 | 12 | 75% | Moderate (Toxicity concerns) |

| NaBH(OAc)₃ (1.5 eq) | THF | AcOH (1.0 eq) | 25 | 8 | 85% | Low |

| NaBH(OAc)₃ (1.5 eq) | DCE | AcOH (1.0 eq) | 25 | 4 | > 95% | Trace |

Table 1: Condition screening for the direct reductive amination of 6-chloro-5-(2-aminoethyl)oxindole. Bold text indicates the optimized protocol.

Standard Operating Procedure (SOP): Direct Reductive Amination

Materials Required:

-

6-Chloro-5-(2-aminoethyl)oxindole (1.0 equiv, 1.0 mmol, 210.6 mg)

-

Target Aldehyde or Ketone (1.1 equiv for aldehydes, 1.5 equiv for ketones)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg)

-

Glacial Acetic Acid (AcOH) (1.0 equiv, 1.0 mmol, 57 µL)

-

Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Protocol:

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-5-(2-aminoethyl)oxindole (1.0 mmol) in anhydrous DCE (10 mL) under an inert nitrogen atmosphere.

-

Carbonyl Addition: Add the target aldehyde or ketone to the stirring solution.

-

Acid Catalysis: Add glacial acetic acid (1.0 mmol) dropwise.

-

Mechanistic Insight: AcOH acts as a Brønsted acid to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine. It subsequently protonates the hemiaminal intermediate to facilitate dehydration into the reactive iminium ion ()[6].

-

-

Imine Pre-formation: Stir the mixture at room temperature for 30–60 minutes to allow the imine equilibrium to fully establish before introducing the reductant.

-

Reduction: Portion-wise, add STAB (1.5 mmol) over 5 minutes. The reaction will be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the reaction via the self-validating QC system detailed in Section 5.

-

Quenching: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ (15 mL).

-

Caution: Vigorous gas evolution (CO₂) will occur as the unreacted acetic acid and hydride are neutralized. Stir vigorously for 15 minutes.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL).

-

Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography. Pro-tip: Use a DCM/MeOH gradient containing 1% NH₄OH to prevent the basic secondary amine product from streaking on the silica gel.

Logical Workflow of Direct Reductive Amination using STAB.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure scientific integrity and reproducibility, every reaction must be validated through a closed-loop analytical system. Do not proceed to workup until Step 2 (LC-MS) confirms conversion.

-

TLC Monitoring (In-Process): Utilize a Ninhydrin stain. The primary amine starting material will appear as a highly visible, bright purple/pink spot. As it converts to the secondary amine product, the spot will shift in

(typically migrating higher, depending on the lipophilicity of the carbonyl) and the stain color will change to a muted yellow/brown or become strictly UV-active. -

LC-MS (Conversion Check): Prior to workup, dilute a 10 µL reaction aliquot in 1 mL MeCN/H₂O. The disappearance of the starting mass (

m/z) and the appearance of the product mass confirm successful reduction. -

¹H NMR (Structural Integrity): Post-purification, the disappearance of the aldehyde proton (~9.0-10.0 ppm) or ketone methyls, alongside the appearance of new multiplet signals adjacent to the newly formed secondary amine nitrogen, confirms structural fidelity.

Self-Validating Quality Control System for Amine Synthesis.

References

-

Title: Design, Synthesis, and Optimization of Balanced Dual NK1/NK3 Receptor Antagonists Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

- 1. Design, Synthesis, and Optimization of Balanced Dual NK1/NK3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CAS 118289-55-7: 5-(2-Chloroethyl)-6-chlorooxindole [cymitquimica.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

industrial scale manufacturing of 6-Chloro-5-(2-aminoethyl)oxindole

An Application Note for the Industrial Scale Manufacturing of 6-Chloro-5-(2-aminoethyl)oxindole

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] 6-Chloro-5-(2-aminoethyl)oxindole is a key intermediate in the synthesis of various biologically active molecules. Transitioning the synthesis of such a specific derivative from laboratory scale to industrial production requires robust, scalable, and economically viable methodologies. This guide provides a detailed protocol for the industrial-scale manufacturing of 6-Chloro-5-(2-aminoethyl)oxindole, focusing on a strategic two-step synthesis involving a nitrovinyl intermediate. The narrative explains the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction and Strategic Overview

The 3,3-disubstituted oxindole framework is a significant feature in many pharmaceutically relevant molecules.[1][2] The title compound, 6-Chloro-5-(2-aminoethyl)oxindole, serves as a crucial building block, particularly for active pharmaceutical ingredients (APIs). The primary challenge in its large-scale synthesis is the efficient and safe introduction of the aminoethyl side chain onto the chlorinated oxindole core.

Several synthetic routes are conceivable, including the alkylation of 6-chlorooxindole with a protected 2-aminoethyl halide or the amination of a pre-installed 2-chloroethyl side chain.[3][4] However, these routes can involve hazardous intermediates and challenging purification steps. A more strategic and industrially scalable approach involves the construction of a C-C bond followed by the reduction of a nitro group. This method offers several advantages:

-

High Atom Economy: The chosen pathway minimizes waste by incorporating the majority of the atoms from the reagents into the final product.

-

Convergent Synthesis: It allows for the late-stage introduction of the critical amine functionality.

-

Robust and Scalable Reactions: The individual steps, a Henry reaction followed by catalytic hydrogenation, are well-established and highly amenable to large-scale production.[5][6]

This guide will focus on a two-part synthesis:

-

Part A: Synthesis of the intermediate, 6-Chloro-5-(2-nitrovinyl)oxindole.

-

Part B: Catalytic hydrogenation of the intermediate to yield the final product, 6-Chloro-5-(2-aminoethyl)oxindole.

Synthesis Pathway Visualization

The overall manufacturing process is a multi-step procedure that requires careful control of reaction conditions and rigorous purification of intermediates. The chemical transformation is outlined below.

Caption: Chemical synthesis pathway for 6-Chloro-5-(2-aminoethyl)oxindole.

Part A: Synthesis of 6-Chloro-5-(2-nitrovinyl)oxindole

This step involves a base-catalyzed condensation reaction (Henry reaction) between 6-chlorooxindole, formaldehyde, and nitromethane. This reaction efficiently forms the required carbon-carbon bond and installs the nitro group, which will be reduced in the subsequent step.

Rationale and Optimization

The choice of base is critical to deprotonate the nitromethane without causing self-polymerization or undesired side reactions with the oxindole core. A mild organic base like triethylamine or a carefully controlled amount of an inorganic base is typically preferred for scalability over stronger bases like sodium hydride, which can be hazardous on an industrial scale.[4] The reaction temperature must be carefully controlled to prevent exothermic runaway and maximize yield.

Detailed Protocol

Equipment: Jacketed glass-lined reactor with overhead stirring, temperature control unit, and nitrogen inlet.

Materials:

-

6-Chlorooxindole

-

Nitromethane

-

Formaldehyde (37% solution in water)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Deionized Water

Procedure:

-

Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

-

Charging Reagents: Charge the reactor with 6-chlorooxindole (1.0 eq) and Methanol. Stir to form a slurry.

-

Base and Nitromethane Addition: Add nitromethane (1.5 eq) followed by the slow, subsurface addition of triethylamine (2.0 eq) while maintaining the internal temperature below 25°C.

-

Formaldehyde Addition: Slowly add the formaldehyde solution (1.5 eq) to the reaction mixture, ensuring the temperature does not exceed 30°C.

-

Reaction: Stir the mixture at ambient temperature (20-25°C) for 12-18 hours. Monitor the reaction progress by HPLC until the consumption of 6-chlorooxindole is complete.

-

Precipitation and Isolation: Upon completion, add deionized water to the reactor to precipitate the product. Stir the resulting slurry for 1-2 hours.

-

Filtration and Washing: Filter the solid product using a centrifuge or filter press. Wash the filter cake thoroughly with a mixture of methanol and water, followed by a final wash with deionized water to remove residual salts and impurities.

-

Drying: Dry the yellow solid product under vacuum at 50-60°C until a constant weight is achieved.

Process Parameters

| Parameter | Recommended Value | Rationale |

| Reactant Ratio | 1.0 : 1.5 : 1.5 (Oxindole:Nitromethane:Formaldehyde) | An excess of nitromethane and formaldehyde drives the reaction to completion. |

| Base | Triethylamine (2.0 eq) | Mild, organic base that minimizes side reactions and is easily removed. |

| Solvent | Methanol | Good solubility for reactants and facilitates product precipitation upon water addition. |

| Temperature | 20-30°C | Ensures a controlled reaction rate and prevents thermal decomposition. |

| Reaction Time | 12-18 hours | Typical duration for complete conversion, monitored by HPLC. |

| Expected Yield | 80-90% | - |

| Purity (HPLC) | >98% | - |

Part B: Industrial Scale Catalytic Hydrogenation

The reduction of the nitro group to a primary amine is a fundamental transformation in industrial organic synthesis.[6] Catalytic hydrogenation is the preferred method due to its high efficiency, selectivity, and clean conversion, producing only water as a byproduct.[7]

Rationale and Safety Considerations

The choice of catalyst and hydrogen source is paramount for a successful and safe industrial-scale reduction.

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for nitro group reductions.[8][9] It offers high activity and selectivity, minimizing the risk of reducing other functional groups. Raney Nickel is another option but can be pyrophoric and requires more stringent handling procedures.[10]

-

Hydrogen Source:

-

High-Pressure Hydrogen Gas: The most common industrial method, offering high reaction rates. It requires specialized high-pressure reactors (autoclaves) and strict safety protocols due to the flammability of hydrogen.

-

Catalytic Transfer Hydrogenation (CTH): Uses a hydrogen donor like ammonium formate or formic acid.[8][11] This method avoids the need for high-pressure hydrogen gas, making the process inherently safer and operable in standard reactors.[5][11]

-

This protocol will focus on Catalytic Transfer Hydrogenation (CTH) for its enhanced safety profile on an industrial scale.

Detailed Protocol (Catalytic Transfer Hydrogenation)

Equipment: Jacketed glass-lined reactor with overhead stirring, temperature control, reflux condenser, and nitrogen inlet.

Materials:

-

6-Chloro-5-(2-nitrovinyl)oxindole

-

Ammonium Formate (HCOONH₄)

-

Palladium on Carbon (10% Pd/C, 50% wet)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized Water

Procedure:

-

Reactor Setup: Charge the reactor with 6-Chloro-5-(2-nitrovinyl)oxindole (1.0 eq) and Methanol.

-

Inerting: Purge the reactor headspace thoroughly with nitrogen to remove all oxygen. This is a critical safety step.

-

Catalyst Addition: Under a strong nitrogen counter-flow, carefully add the wet 10% Pd/C catalyst (0.05 eq Pd). The catalyst should be handled as a slurry to prevent it from becoming dry and pyrophoric.

-

Reagent Solution: In a separate vessel, dissolve ammonium formate (5.0 eq) in a minimal amount of deionized water and dilute with methanol.

-

Reaction: Slowly add the ammonium formate solution to the reactor. An exotherm and gas evolution (CO₂ and ammonia) will be observed. Maintain the internal temperature between 40-50°C.

-

Monitoring: The reaction is typically complete within 4-8 hours. Monitor by HPLC for the disappearance of the starting material and hydroxylamine intermediate.

-

Catalyst Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a bed of celite to carefully remove the palladium catalyst. Caution: The filter cake must be kept wet at all times to prevent ignition of the catalyst upon exposure to air. The recovered catalyst should be immediately quenched into water.

-

Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove most of the methanol. Add deionized water and adjust the pH to >11 with NaOH to precipitate the free amine.

-

Purification: The crude product can be isolated by filtration and further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[12]

Process Parameters

| Parameter | Recommended Value | Rationale |

| Hydrogen Donor | Ammonium Formate (5.0 eq) | Safe, effective hydrogen source for CTH, decomposing to H₂, CO₂, and NH₃.[11] |

| Catalyst | 10% Pd/C (5 mol%) | Highly active and selective for nitro group reduction.[6][9] |

| Solvent | Methanol or Ethanol | Excellent solvent for reactants and facilitates the reaction. |

| Temperature | 40-50°C | Provides a good reaction rate without excessive pressure buildup or side reactions. |

| Reaction Time | 4-8 hours | Monitored by HPLC to ensure complete conversion. |

| Expected Yield | 85-95% | - |

| Purity (HPLC) | >99% after recrystallization | - |

Overall Workflow and Quality Control

A robust manufacturing process requires checkpoints and analytical validation at each critical stage.

Caption: Industrial workflow with integrated quality control checkpoints.

Quality Control:

-

Starting Materials: Verify identity and purity via standard analytical techniques.

-

Intermediate (QC1): After Part A, the isolated 6-Chloro-5-(2-nitrovinyl)oxindole should be analyzed for identity (NMR, IR) and purity (HPLC) before proceeding.

-

Final Product (QC2): The final, purified 6-Chloro-5-(2-aminoethyl)oxindole must meet stringent specifications for identity, purity (HPLC), residual solvents (GC), and heavy metals (ICP-MS) before being released.

Safety and Environmental Considerations

Industrial chemical synthesis requires a steadfast commitment to safety and environmental stewardship.[13][14]

-

Chemical Handling: All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including lab coats, safety glasses, and chemical-resistant gloves.[15] Heterocyclic compounds and their intermediates should be handled with care, assuming they are potentially toxic.[16]

-

Catalyst Safety: Palladium on carbon is pyrophoric when dry. It must be handled wet and never allowed to dry in the presence of air. All catalyst filtration and recovery operations must be performed under an inert atmosphere or by keeping the catalyst wetted with solvent.

-

Waste Management: Solvents should be recycled where feasible. Aqueous waste streams should be neutralized and treated to remove organic contaminants before disposal. The recovered palladium catalyst should be sent to a specialized refiner for reclamation.

-

Process Safety: The hydrogenation step, even with CTH, generates gas and is exothermic. The reactor must have adequate cooling capacity and be vented to a safe location.

References

-

PMC. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Available from: [Link]

-

Royal Society of Chemistry. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science. Available from: [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Heterocyclic Compounds. Available from: [Link]

-

Organic Chemistry Portal. Oxindole synthesis. Available from: [Link]

- Google Patents. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof.

-

DigitalCommons@Ursinus. Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Available from: [Link]

-

Semantic Scholar. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Available from: [Link]

- Google Patents. WO2003099198A2 - A process for the preparation of oxindole derivatives.

-

ResearchGate. Cost effective one pot synthesis of 6-chloro-5-(2-chloroethyl) oxindole. Available from: [Link]

- Google Patents. CONTROLLED SYNTHESIS OF ZIPRASIDONE - Patent 1476162.

-

R Discovery. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Available from: [Link]

- Google Patents. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles.

-

C&CS Catalysts and Chemical Specialties GmbH. Hydrogenation of nitro compounds to anilines. Available from: [Link]

-

ResearchGate. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Available from: [Link]

-

ResearchGate. Catalytic hydrogenation of nitroarenes into different products via different routes. Available from: [Link]

-

ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available from: [Link]

-

PMC. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available from: [Link]

-

ResearchGate. A New Route to Prepare 6-Chloro-5-(2-chloroethyl)oxindole | Request PDF. Available from: [Link]

-

IntechOpen. Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Available from: [Link]

-

ACS Publications. Diastereoselective Synthesis of 3-(Aminoalkylidene)oxindoles via a Nucleophilic Vinylic Substitution of 2-Chloropyridinium Salts. The Journal of Organic Chemistry. Available from: [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

-

MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available from: [Link]

-

Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]

-

IntechOpen. Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. Available from: [Link]

-

MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Organics. Available from: [Link]

-

PMC. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Available from: [Link]

-

ResearchGate. Any suggestions on a rather mild condition to reduce a nitro group to an amine group?. Available from: [Link]

-

HETEROCYCLES. reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. Available from: [Link]

Sources

- 1. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 4. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 5. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Greener Approach towards the Synthesis of Nitrogen Based Heterocycles | IntechOpen [intechopen.com]

- 15. moravek.com [moravek.com]

- 16. iloencyclopaedia.org [iloencyclopaedia.org]

Technical Application Note: Synthesis of Ziprasidone via the 5-(2-Aminoethyl) Scaffold

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the specific utilization of 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one (hereinafter referred to as the Amino-ethyl Oxindole ) in the synthesis of Ziprasidone.

While the industrial standard typically employs the chloro-ethyl derivative directly, the amino-ethyl scaffold represents a critical high-value intermediate—often encountered in metabolic studies, radiolabeling, or specific convergent synthetic routes. This guide details the chemical logic and protocol for converting this amine precursor into the active pharmaceutical ingredient (API).

Executive Summary

This application note defines the synthetic pathway for preparing Ziprasidone (CP-88,059) utilizing 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one as the primary starting material.

Unlike the conventional Friedel-Crafts route which yields the chloro-ethyl intermediate directly from oxindole, the utilization of the amino-ethyl precursor requires a specific Functional Group Interconversion (FGI) strategy. This protocol outlines a robust "Activation-Coupling" workflow:

-

Diazotization & Hydrolysis: Conversion of the primary amine to the alcohol (hydroxy-ethyl intermediate).

-

Activation: Chlorination to the electrophilic 5-(2-chloroethyl)-6-chlorooxindole.

-

Nucleophilic Coupling: Reaction with 3-(1-piperazinyl)-1,2-benzisothiazole to generate Ziprasidone.[1]

This approach is particularly valuable for isotopic labeling (where the amine may be introduced via cyanide reduction) or impurity standard synthesis .

Strategic Context & Chemical Logic

The Synthetic Challenge

The target molecule, Ziprasidone, contains a piperazine ring linking a benzisothiazole moiety and a chloro-oxindole ethyl chain.[1] The standard industrial synthesis relies on the nucleophilic attack of 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) upon 5-(2-chloroethyl)-6-chlorooxindole (CEI) .

When starting with the Amino-ethyl Oxindole , direct coupling is chemically unfavorable due to the lack of a leaving group. The amine is nucleophilic, not electrophilic. Therefore, the strategic requirement is to invert the reactivity of the ethyl tail from nucleophilic (amine) to electrophilic (chloride or sulfonate).

Reaction Pathway Analysis

The selected pathway ensures high atom economy and purity by leveraging the "Sandmeyer-type" hydroxylation followed by activation.

-

Step 1: Deamination to Alcohol. The primary amine is treated with sodium nitrite in acid to form an unstable diazonium salt, which undergoes immediate hydrolysis to form 5-(2-hydroxyethyl)-6-chlorooxindole .

-

Step 2: Chlorination. The alcohol is converted to the alkyl chloride using Thionyl Chloride (

) or methanesulfonyl chloride (MsCl). This restores the key industrial intermediate (CEI) . -

Step 3: N-Alkylation. The CEI intermediate undergoes

substitution with BITP to close the synthesis.

Mechanistic Visualization

The following diagram illustrates the chemical transformation flow:

Caption: Figure 1. Step-wise conversion of the amino-ethyl precursor to Ziprasidone via the hydroxy-ethyl and chloro-ethyl intermediates.

Experimental Protocol

Part A: Conversion of Amino-ethyl to Chloro-ethyl Intermediate

Objective: Transform 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one into the reactive 5-(2-chloroethyl)-6-chlorooxindole.

Reagents Required:

-

Starting Material: 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one (10.0 g, 44.5 mmol)

-

Sodium Nitrite (

): 3.4 g (49.0 mmol) -

Hydrochloric Acid (conc.): 20 mL

-

Thionyl Chloride (

): 6.5 mL (89.0 mmol) -

Solvent: Water, Dichloromethane (DCM)

Workflow:

-

Diazotization:

-

Suspend the Amino-ethyl Oxindole (10 g) in water (50 mL) and add concentrated HCl (10 mL). Stir to form the hydrochloride salt.

-

Cool the reaction mixture to 0–5°C using an ice bath.

-

Dropwise add a solution of

(3.4 g in 10 mL water), maintaining temperature below 5°C. -

Observation: The mixture may clear slightly as the diazonium salt forms. Stir for 30 minutes at 0°C.

-

-

Hydrolysis (Formation of Alcohol):

-

Allow the mixture to warm to room temperature (25°C) and then heat gently to 60°C for 1 hour. Nitrogen gas evolution will be observed.

-

Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the amine.

-

Cool to room temperature. Extract the resulting 5-(2-hydroxyethyl)-6-chlorooxindole with DCM (

mL). Dry organics over

-

-

Chlorination:

-

Dissolve the crude alcohol residue in dry DCM (50 mL).

-

Add Thionyl Chloride (6.5 mL) dropwise at room temperature.

-

Reflux the mixture for 2–3 hours.

-

Quench carefully with saturated

solution. Separate the organic layer, wash with brine, and concentrate.[2] -

Yield: Expect ~8.5 g of off-white solid (5-(2-chloroethyl)-6-chlorooxindole).

-

Part B: Coupling to Form Ziprasidone

Objective: React the generated chloro-ethyl intermediate with the piperazine derivative.

Reagents Required:

-

Intermediate: 5-(2-chloroethyl)-6-chlorooxindole (from Part A)[1][3][4]

-

Nucleophile: 3-(1-piperazinyl)-1,2-benzisothiazole HCl (BITP) (1.0 equiv)

-

Base: Sodium Carbonate (

) (2.5 equiv) -

Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Critical for Finkelstein exchange to accelerate reaction.

-

Solvent: Water (Clean, Green Chemistry approach) or Methyl Isobutyl Ketone (MIBK).

Workflow:

-

Charge: In a round-bottom flask, combine:

-

5-(2-chloroethyl)-6-chlorooxindole (8.5 g)

-

3-(1-piperazinyl)-1,2-benzisothiazole HCl (9.4 g)

- (9.8 g)

-

NaI (0.5 g)

-

Water (100 mL)

-

-

Reaction:

-

Heat the slurry to reflux (100°C) .

-

Maintain reflux for 12–14 hours . The reaction is heterogeneous; efficient stirring is mandatory.

-

In-Process Control: HPLC should show <1% unreacted chloro-ethyl intermediate.

-

-

Isolation:

-

Purification (Optional but Recommended):

-

Recrystallize the crude solid from Tetrahydrofuran (THF) or reflux in IPA to obtain pure Ziprasidone free base.

-

Process Data & Controls

The following table summarizes the critical process parameters (CPPs) for the coupling stage, which is the yield-determining step.

| Parameter | Specification | Rationale |

| Temperature | 98°C - 102°C (Reflux) | Required to overcome activation energy of |

| Stoichiometry | 1.0 : 1.05 (Cl : Amine) | Slight excess of BITP ensures complete consumption of the alkyl chloride. |

| Catalyst (NaI) | 10 mol% | Converts alkyl chloride to more reactive alkyl iodide in situ (Finkelstein). |

| pH Control | Basic ( | Neutralizes HCl generated during coupling; prevents protonation of the piperazine nucleophile. |

Process Flow Diagram (Graphviz)

The following diagram illustrates the operational workflow for the synthesis.

Caption: Figure 2. Operational workflow for the conversion of Amino-ethyl Oxindole to Ziprasidone.

References

-

Pfizer Inc. (1989). Aryl piperazinyl-(C2 or C4) alkylene heterocyclic compounds having neuroleptic activity. US Patent 4,831,031.[1][3][6] Link

-

Howard, H. R., et al. (1996). "3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents." Journal of Medicinal Chemistry, 39(1), 143-148. Link

-

Pfizer Products Inc. (2003). Controlled synthesis of ziprasidone and compositions thereof. WO Patent 2003/070246.[3][8] Link

-

Urban, F. J. (1995). Process for preparing aryl piperazinyl-heterocyclic compounds. US Patent 5,338,846.[1][3] Link

-

BenchChem. (2023). Synthesis of 6-Chloro-1H-benzo[cd]indol-2-one Derivatives. (Reference for analogous oxindole chemistry). Link

Disclaimer: This protocol involves the use of hazardous reagents (Thionyl Chloride, HCl) and should only be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]

- 4. US20090047354A1 - process for the preparation of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl) ethyl)-6-chloro-1, 3-dihydro-2h-indol-2-one hydrochloride (ziprasidone hydrochloride) and its intermediate - Google Patents [patents.google.com]

- 5. 2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. tdcommons.org [tdcommons.org]

- 8. Process for the preparation of ziprasidone - Patent 1975169 [data.epo.org]

Application Note: Orthogonal Protecting Group Strategies for Amino-Ethyl Oxindole Derivatives

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating guide for the chemoselective protection and orthogonal deprotection of amino-ethyl oxindole scaffolds during complex API synthesis.

The Amino-Ethyl Oxindole Pharmacophore & Synthetic Challenges

Amino-ethyl oxindole derivatives—specifically 3-(2-aminoethyl)oxindoles and 1-aminoethyl oxindoles—are highly privileged structural motifs. They serve as critical precursors for a vast array of therapeutics, including dopamine agonists (e.g., ropinirole analogs), serotonin receptor ligands (e.g., ziprasidone), and complex spirocyclic alkaloids[1],[2].

The synthetic manipulation of these scaffolds presents a distinct chemoselectivity challenge due to the presence of three competing reactive sites:

-

The Aliphatic Amine: Highly nucleophilic; readily reacts with electrophiles.

-

The Lactam Nitrogen (N1): Moderately nucleophilic (pKa ~10); susceptible to unwanted N-alkylation under basic conditions.

-

The C3-Position: Highly acidic (pKa ~13–15); prone to rapid alkylation, aldol condensations, and oxidative dimerization.

To selectively functionalize the C3-position or perform transition-metal catalyzed cross-coupling on the aromatic core, both the aliphatic amine and the N1-lactam must be masked using a strictly orthogonal protecting group strategy[3].

Strategic Selection: The Causality Behind Protecting Groups

Aliphatic Amine Protection: Boc vs. Cbz

Because the aliphatic amine is the most nucleophilic site, it must be protected first. The tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) groups are standard choices. Cbz protects amines as stable carbamates and is uniquely orthogonal to acid/base chemistry, as it is cleanly cleaved via hydrogenolysis (Pd/C, H

N1-Lactam Protection: The Boc vs. SEM Dilemma

A critical point of failure in oxindole synthesis is the selection of the N1 protecting group. While N1-Boc protection is synthetically straightforward, it exhibits severe limitations during downstream functionalization. Literature demonstrates that standard Boc protection on the lactam nitrogen often results in significant decomposition or premature cleavage during palladium-catalyzed cross-coupling reactions or directed lithiation[3].

Conversely, the 2-(trimethylsilyl)ethoxymethyl (SEM) group provides robust stability. The N1-SEM group withstands harsh basic conditions (e.g., NaH, LDA) required for C3-alkylation and remains completely intact during Pd-catalyzed transformations[3]. SEM is selectively removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF), leaving Boc or Cbz groups untouched[6].

Fig 1. Orthogonal protection workflow for amino-ethyl oxindole functionalization.

Quantitative Data: Protecting Group Matrix

The following table summarizes the optimal protecting group combinations for amino-ethyl oxindoles, highlighting the causality behind their installation and cleavage.

| Target Site | Protecting Group | Installation Reagents | Cleavage Reagents | Stability / Orthogonality Profile |

| Aliphatic Amine | Boc | Boc | TFA/DCM or 4M HCl/Dioxane | Stable to bases and nucleophiles. Cleaved by strong acids[5]. |

| Aliphatic Amine | Cbz | Cbz-Cl, Na | H | Stable to mild acids/bases. Cleaved by hydrogenolysis[4]. |

| N1-Lactam | SEM | SEM-Cl, NaH, DMF (0 °C) | TBAF (Reflux) or MgBr | Highly stable to Pd-catalysis and strong bases (LDA, NaH)[3]. |

| N1-Lactam | Boc | Boc | NaOMe/MeOH or TFA | Prone to decomposition in cross-coupling. Use only for mild downstream steps[3],[2]. |

Validated Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic success at each stage.

Protocol A: Selective Aliphatic Amine Protection (N-Boc)

Objective: Mask the highly nucleophilic primary/secondary amine while leaving the N1-lactam free.

-

Reaction Setup: Dissolve 3-(2-aminoethyl)oxindole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Base Addition: Add triethylamine (Et

N, 1.5 eq) and cool the mixture to 0 °C under an argon atmosphere. -

Reagent Addition: Dropwise add a solution of di-tert-butyl dicarbonate (Boc

O, 1.05 eq) in DCM. -

Validation (IPC): Stir for 2 hours at room temperature. Monitor by LC-MS or TLC (Ninhydrin stain). The primary amine will stain positive (purple/pink) initially; complete disappearance of the stain validates full conversion.

-

Workup: Quench with saturated aqueous NH

Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na

Protocol B: N1-Lactam Protection (N-SEM)

Objective: Install a robust SEM group on the N1 position to enable harsh C3-functionalization.

-

Reaction Setup: Dissolve the N-Boc protected intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0 °C under argon.

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Causality Note: Hydrogen gas evolution will occur. Stir for 30 minutes until the solution becomes a clear, deep color, indicating the formation of the N1-anion.

-

Alkylation: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Validation (IPC): Monitor by TLC (UV active). The N1-SEM product will have a significantly higher Rf value than the starting material due to the loss of the polar N-H bond.

-

Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry over Na

SO

Protocol C: Orthogonal N1-SEM Deprotection

Objective: Selectively remove the N1-SEM group without affecting the aliphatic N-Boc group.

Fig 2. Mechanistic pathway of N1-SEM deprotection using TBAF.

-

Reaction Setup: Dissolve the functionalized N1-SEM/N-Boc oxindole in anhydrous THF (0.1 M).

-

Fluoride Addition: Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (3.0 eq).

-

Thermal Activation: N-SEM groups on lactams are notoriously stubborn[6]. Heat the reaction to reflux (65 °C) for 12–24 hours.

-

Mechanistic Insight: The fluoride ion attacks the silicon atom, cleaving the C-Si bond to form a transient hemiaminal (N-hydroxymethyl) intermediate. Thermal energy is required to drive the spontaneous elimination of formaldehyde, yielding the free lactam[6].

-

-

Validation (IPC): LC-MS is critical here to differentiate between the intermediate hemiaminal (M+30) and the fully deprotected product.

-

Workup: Quench with saturated aqueous NaHCO

. Extract with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography.

References

Sources

Technical Application Note: Crystallization Strategies for High-Purity 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one

This Application Note is structured as a high-level technical guide for process chemists and researchers. It addresses the specific physicochemical challenges of crystallizing 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one , a critical primary amine intermediate (often related to the Ziprasidone scaffold).

Part 1: Executive Summary & Compound Analysis

The target compound, 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one (hereafter referred to as Compound-AE ), represents a unique purification challenge compared to its widely cited precursor, 6-chloro-5-(2-chloroethyl)oxindole. While the chloro-ethyl variant is lipophilic, the introduction of the primary amine group in Compound-AE significantly alters its polarity, basicity, and solubility profile.

Effective crystallization must address three critical mechanisms:

-

Regioisomer Rejection: Removal of 4-chloro or non-chlorinated analogs.

-

Oxidative Stability: The primary amine is susceptible to oxidation; solvents must be degassed or free of peroxides.

-

Polymorph Control: Oxindoles are prone to stacking interactions; solvent choice dictates the crystal habit (needles vs. prisms).

Physicochemical Profile

| Property | Characteristic | Implication for Crystallization |

| Core Structure | Indole-2-one (Oxindole) | Flat, rigid structure promoting |

| Functional Group | Primary Amine ( | Highly basic. Soluble in acidic aqueous media. Capable of H-bonding. |

| Substituent | 6-Chloro | Increases lipophilicity slightly but primarily directs crystal packing via halogen bonding. |

| Solubility | Amphiphilic | Free Base: Soluble in MeOH, DMSO, hot EtOH. Insoluble in water.Salt (HCl): Soluble in water, sparingly soluble in IPA/Acetone. |

Part 2: Solvent Selection Logic

The selection of solvents is governed by the "Rule of Divergence": the solvent must dissolve the target at high temperatures but reject it sharply upon cooling, while maintaining impurities in solution.

Recommended Solvent Systems

1. Primary System: Isopropanol (IPA) / Water

-

Mechanism: The "Antisolvent Swing".

-

Rationale: Compound-AE free base is moderately soluble in hot IPA. Water acts as a powerful antisolvent. This system is excellent for rejecting inorganic salts and polar degradation products.

-

Grade: HPLC Grade IPA (low peroxide).

2. Salt Formation System: Ethanol / Conc. HCl

-

Mechanism: Reactive Crystallization.

-

Rationale: Converting the amine to its Hydrochloride Salt is the most robust method for purity. The lattice energy of the salt is significantly higher than the free base, displacing impurities that cannot form salts (e.g., des-amino analogs).

3. Polishing System: Methanol / Toluene

-

Mechanism: Polarity Contrast.

-

Rationale: Used only if the crude is highly impure. Methanol dissolves the amine; Toluene precipitates it while holding onto lipophilic dimers.

Part 3: Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Purification via HCl Salt)

Best for: Crude reaction mixtures containing >5% impurities.

Reagents:

-

Crude Compound-AE (Free Base)

-

Ethanol (Absolute)

-

Hydrochloric Acid (37% or 6M ethanolic HCl)

-

Ethyl Acetate (Wash solvent)

Step-by-Step Methodology:

-

Dissolution: Suspend 10.0 g of Crude Compound-AE in Ethanol (50 mL) at 25°C.

-

Heating: Heat the slurry to 60°C . The solid may not fully dissolve yet.

-

Acidification: Slowly add HCl (1.1 equivalents) dropwise over 20 minutes.

-

Observation: The slurry will likely clear as the soluble hydrochloride salt forms, followed rapidly by the precipitation of the crystalline salt if the concentration is high.

-

-

Nucleation: If the solution remains clear, cool to 40°C and seed with 10 mg of pure Compound-AE HCl crystals.

-

Growth Phase: Cool slowly to 0–5°C over 2 hours.

-

Critical Control: Stirring speed must be low (100-150 RPM) to prevent particle breakage (fines).

-

-

Isolation: Filter the white crystalline solid under vacuum.

-

Washing: Wash the cake with cold Ethyl Acetate (20 mL) to remove yellow mother liquor (impurities).

-

Drying: Dry at 45°C under vacuum (50 mbar) for 12 hours.

Protocol B: Free Base Recrystallization (IPA/Water)

Best for: Final polishing of the neutral compound.

Reagents:

-

Compound-AE (Free Base)

-

Isopropanol (IPA)

-

Deionized Water

Step-by-Step Methodology:

-

Saturation: Charge 5.0 g of Compound-AE into a reactor. Add IPA (35 mL) .

-

Reflux: Heat to Reflux (82°C) . Ensure complete dissolution. If solids persist, add IPA in 1 mL increments.

-

Filtration (Hot): If insoluble black specks remain (Pd/C residues or inorganic salts), perform a hot filtration.

-

Antisolvent Addition: While maintaining temperature at >70°C, add Water (10 mL) dropwise until a faint turbidity persists.

-

Re-solubilization: Add 1-2 mL of IPA to clear the solution (metastable zone width adjustment).

-

Controlled Cooling:

-

Ramp 1: 80°C

60°C over 30 mins. -

Ramp 2: 60°C

20°C over 2 hours. -

Hold: 20°C for 1 hour.

-

-

Isolation: Filter and wash with a 1:1 mixture of cold IPA/Water.

Part 4: Visualization & Logic Flow

Diagram 1: Purification Logic & Impurity Rejection

This diagram illustrates how the chosen solvent systems selectively reject common impurities found in the synthesis of this intermediate.

Caption: Separation logic showing the fate of critical impurities during the crystallization process. The solvent choice maximizes the solubility differential between the target amine and its structural analogs.

Diagram 2: Reactive Crystallization Workflow

A step-by-step visualization of Protocol A (Salt Formation).

Caption: Workflow for the Reactive Crystallization (Protocol A), highlighting the critical acidification and seeding steps.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Oiling Out | Temperature too high during antisolvent addition; Impurity profile too complex. | Reduce cooling rate; Add seed crystals earlier; Increase solvent volume. |

| Low Yield | Product too soluble in Mother Liquor; pH incorrect (if using salt). | Cool to lower temperature (-10°C); Check pH (ensure acidic excess for HCl salt). |

| Colored Crystals | Oxidation of the amine or phenol-like impurities. | Recrystallize using degassed solvents; Add 0.1% sodium metabisulfite (aqueous phase). |

| Fine Particles | Cooling too fast (Crash cooling). | Implement a linear cooling ramp (10°C/hour); Reduce stirring speed. |

References

-

Pfizer Inc. (1989). Process for the preparation of ziprasidone. U.S. Patent 4,831,031.

- Context: Establishes the foundational chemistry for the 6-chloro-oxindole series and purification of related intermedi

-

Organic Process Research & Development . (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole.

- Context: Provides solubility data and impurity profiles for the direct precursor, informing the solvent choice for the amino-ethyl deriv

-

PubChem . Compound Summary: 6-chloro-5-(2-chloroethyl)oxindole.[1][2][3][4][5][6]

- Context: Physical property data used to extrapolate solubility behavior for the amino-deriv

Sources

- 1. 5-(2-Chloroethyl)-6-chlorooxindole | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2h-indol-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. CAS 118289-55-7: 5-(2-Chloroethyl)-6-chlorooxindole [cymitquimica.com]

- 4. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

Application Note: Handling, Storage, and Quality Assurance of Chloro-oxindole Intermediates

Abstract & Scope